9,10-Ethenoanthracene, 9,10-dihydro-
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Overview
Description
9,10-Ethenoanthracene, 9,10-dihydro- is an organic compound with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . It is also known by other names such as dibenzobicyclo[2.2.2]octadiene and 1,4-endo-o-phenylenenaphthalene, 1,2,3,4-tetrahydro- . This compound is characterized by its rigid bicyclic structure, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 9,10-Ethenoanthracene, 9,10-dihydro- can be achieved through several organic synthetic routes. One common method involves the Diels-Alder reaction between anthracene and ethylene . The reaction is typically carried out under high temperature and pressure conditions to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
9,10-Ethenoanthracene, 9,10-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents such as halogens, acids, and bases
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9,10-Ethenoanthracene, 9,10-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9,10-Ethenoanthracene, 9,10-dihydro- involves its interaction with various molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
9,10-Ethenoanthracene, 9,10-dihydro- can be compared with other similar compounds such as:
- 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol
- 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile
These compounds share similar bicyclic structures but differ in their functional groups and chemical properties.
Properties
CAS No. |
2734-13-6 |
---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C16H12/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-10,15-16H |
InChI Key |
VWDKVBGOVYWYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)C4=CC=CC=C34 |
Origin of Product |
United States |
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